molecular formula C22H27F3N4O3S B15025812 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B15025812
M. Wt: 484.5 g/mol
InChI Key: LCZZUAWKCDQWFO-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group This compound also contains a morpholine ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials such as 4-methoxybenzaldehyde and trifluoromethyl ketone with reagents like ammonium acetate under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction using propionic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy and trifluoromethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and methoxy groups enhance its binding affinity and specificity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The morpholine ring contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a morpholine ring and a trifluoromethyl group enhances its solubility and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27F3N4O3S

Molecular Weight

484.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C22H27F3N4O3S/c1-31-17-5-3-16(4-6-17)18-15-19(22(23,24)25)28-21(27-18)33-14-7-20(30)26-8-2-9-29-10-12-32-13-11-29/h3-6,15H,2,7-14H2,1H3,(H,26,30)

InChI Key

LCZZUAWKCDQWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCCCN3CCOCC3)C(F)(F)F

Origin of Product

United States

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